
Tert-butyl 3-iodo-4,5,6,7-tetrahydroindazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-iodo-4,5,6,7-tetrahydroindazole-1-carboxylate is a chemical compound with the molecular formula C12H13IN2O2. It is a derivative of indazole, a bicyclic compound containing nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-iodo-4,5,6,7-tetrahydroindazole-1-carboxylate typically involves the iodination of a suitable precursor. One common method involves the reaction of tert-butyl 4,5,6,7-tetrahydroindazole-1-carboxylate with iodine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-iodo-4,5,6,7-tetrahydroindazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield tert-butyl 3-azido-4,5,6,7-tetrahydroindazole-1-carboxylate.
Aplicaciones Científicas De Investigación
Tert-butyl 3-iodo-4,5,6,7-tetrahydroindazole-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is used in studies to understand the biological activity of indazole derivatives and their interactions with biological targets.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-iodo-4,5,6,7-tetrahydroindazole-1-carboxylate is not well-documented. as an indazole derivative, it is likely to interact with various molecular targets, including enzymes and receptors. The iodine atom may play a role in modulating the compound’s reactivity and binding affinity to these targets .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-iodo-1H-indazole-1-carboxylate
- Tert-butyl 4-iodopiperidine-1-carboxylate
- Tert-butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Uniqueness
Tert-butyl 3-iodo-4,5,6,7-tetrahydroindazole-1-carboxylate is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. The presence of the iodine atom makes it a versatile intermediate for further functionalization in organic synthesis .
Propiedades
Fórmula molecular |
C12H17IN2O2 |
|---|---|
Peso molecular |
348.18 g/mol |
Nombre IUPAC |
tert-butyl 3-iodo-4,5,6,7-tetrahydroindazole-1-carboxylate |
InChI |
InChI=1S/C12H17IN2O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14-15/h4-7H2,1-3H3 |
Clave InChI |
XMXVBXBJMZSMOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(CCCC2)C(=N1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![B-[5-(cyanomethyl)-3-thienyl]Boronic acid](/img/structure/B13884233.png)
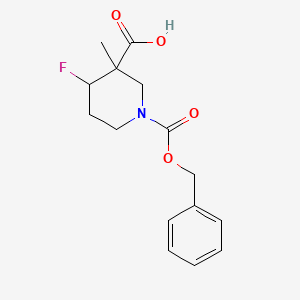
![N-[2-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]acetamide](/img/structure/B13884245.png)
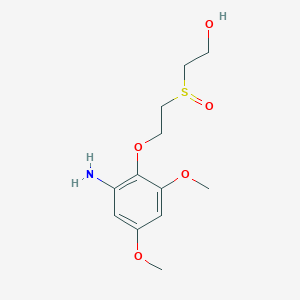
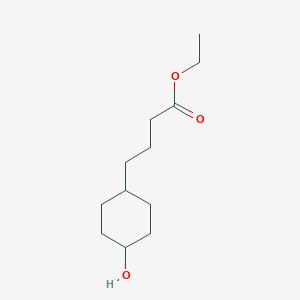
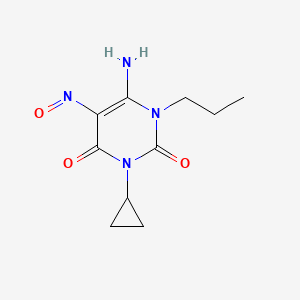
![2-[(4-Chlorophenyl)methyl]thiophen-3-ol](/img/structure/B13884266.png)
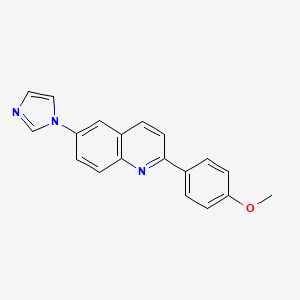
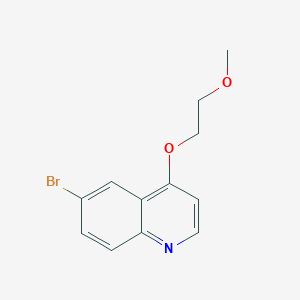
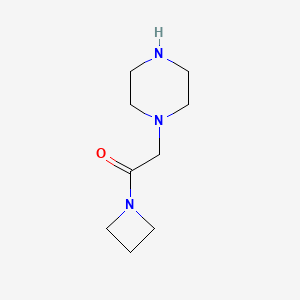

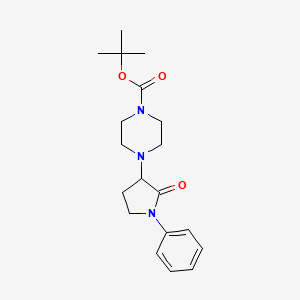
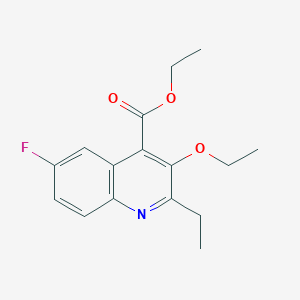
![4-[(3,5-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B13884324.png)
